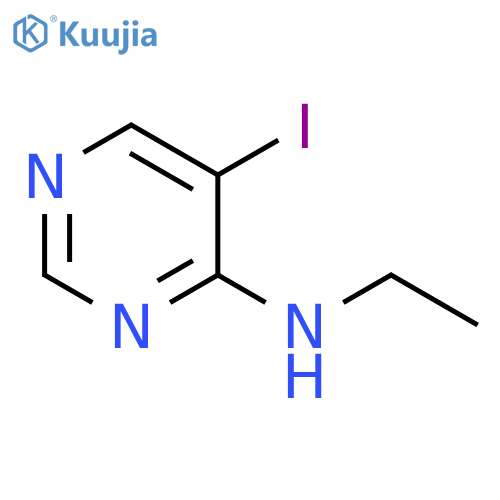

Cas no 1522728-80-8 (Ethyl-(5-iodo-pyrimidin-4-yl)-amine)

Ethyl-(5-iodo-pyrimidin-4-yl)-amine 化学的及び物理的性質

名前と識別子

-

- Ethyl-(5-iodo-pyrimidin-4-yl)-amine

- 4-Pyrimidinamine, N-ethyl-5-iodo-

-

- インチ: 1S/C6H8IN3/c1-2-9-6-5(7)3-8-4-10-6/h3-4H,2H2,1H3,(H,8,9,10)

- InChIKey: YJJNVLWQRYUAKD-UHFFFAOYSA-N

- SMILES: C1=NC=C(I)C(NCC)=N1

Ethyl-(5-iodo-pyrimidin-4-yl)-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM506195-1g |

N-Ethyl-5-iodopyrimidin-4-amine |

1522728-80-8 | 97% | 1g |

$446 | 2023-02-02 |

Ethyl-(5-iodo-pyrimidin-4-yl)-amine 関連文献

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

3. Back matter

-

4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

Ethyl-(5-iodo-pyrimidin-4-yl)-amineに関する追加情報

Comprehensive Guide to Ethyl-(5-iodo-pyrimidin-4-yl)-amine (CAS No. 1522728-80-8): Properties, Applications, and Market Insights

Ethyl-(5-iodo-pyrimidin-4-yl)-amine (CAS No. 1522728-80-8) is a specialized pyrimidine derivative with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its unique iodo-substituted pyrimidine structure, has garnered attention for its role in drug discovery and material science. In this article, we delve into its chemical properties, synthesis methods, applications, and emerging trends in the market.

The molecular structure of Ethyl-(5-iodo-pyrimidin-4-yl)-amine features an ethylamine group attached to a 5-iodopyrimidine core, making it a versatile intermediate for further functionalization. Researchers often explore its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are pivotal in creating complex molecules for medicinal chemistry. Its iodo-substitution also enhances its utility in radiolabeling studies, a hot topic in modern drug development.

One of the most searched questions about Ethyl-(5-iodo-pyrimidin-4-yl)-amine revolves around its applications in cancer research. Recent studies highlight its potential as a building block for kinase inhibitors, a class of drugs targeting signal transduction pathways in oncology. Additionally, its role in antiviral drug design has gained traction, particularly in the context of emerging viral infections—a topic of global interest post-COVID-19.

From a synthetic chemistry perspective, Ethyl-(5-iodo-pyrimidin-4-yl)-amine is often prepared via nucleophilic aromatic substitution reactions. Its high purity and stability under standard laboratory conditions make it a reliable reagent for academic and industrial labs alike. Researchers frequently inquire about its solubility (notably in DMSO and ethanol) and storage recommendations (e.g., refrigeration under inert atmosphere), which are critical for experimental reproducibility.

The agrochemical sector also benefits from this compound, particularly in the development of novel pesticides. Its pyrimidine scaffold is a common motif in herbicides and fungicides, aligning with the growing demand for sustainable crop protection solutions. This ties into broader discussions about green chemistry and precision agriculture, two trending topics in scientific and industrial forums.

Market analysts note increasing procurement of Ethyl-(5-iodo-pyrimidin-4-yl)-amine by contract research organizations (CROs) and pharmaceutical giants, driven by its utility in high-throughput screening libraries. The compound’s patent landscape is another area of interest, with several filings related to its derivatives in recent years. This reflects the competitive dynamics of the fine chemicals market, where niche intermediates often command premium pricing.

For those exploring structure-activity relationships (SAR), Ethyl-(5-iodo-pyrimidin-4-yl)-amine serves as a valuable template. Computational chemists frequently leverage its molecular descriptors in QSAR modeling, a technique gaining popularity with advancements in AI-driven drug discovery. This intersects with another high-traffic search topic: the integration of machine learning in chemical research.

Quality control protocols for Ethyl-(5-iodo-pyrimidin-4-yl)-amine typically emphasize HPLC purity analysis and mass spectrometry verification—details often sought by quality assurance professionals. The compound’s spectroscopic fingerprints (e.g., characteristic NMR peaks) are well-documented, facilitating its identification in complex mixtures.

In summary, Ethyl-(5-iodo-pyrimidin-4-yl)-amine (CAS No. 1522728-80-8) bridges multiple disciplines, from medicinal chemistry to materials science. Its adaptability to modern synthetic techniques and relevance to cutting-edge research areas ensure its continued prominence in scientific literature and commercial catalogs. As interest grows in targeted therapies and sustainable chemistry, this compound is poised to remain a key player in innovation pipelines worldwide.

1522728-80-8 (Ethyl-(5-iodo-pyrimidin-4-yl)-amine) Related Products

- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)

- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)

- 1378680-67-1(5-Bromo-4,4-dimethylpent-1-yne)

- 1262860-50-3(5-(Difluoromethoxy)-3-methylpicolinic acid)

- 2034269-09-3(N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide)

- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)

- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)

- 1214102-07-4(tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate)

- 21464-44-8(4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester)

- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)